cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
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Overview
Description
cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyclohexyl group, a propoxyphenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline core.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable propoxyphenyl halide reacts with the hexahydroquinoline intermediate.
Cyclohexyl Group Addition: The cyclohexyl group is added via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with modified propoxyphenyl groups.
Scientific Research Applications
cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use as a catalyst in organic synthesis and polymerization reactions.
Mechanism of Action
The mechanism of action of cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects. In material science, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Prop-2-en-1-yl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl (4S)-2-methyl-5-oxo-4-(2-propoxyphenyl)-4,4a,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexyl group and the propoxyphenyl group imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in multiple research fields further highlight its uniqueness.
Properties
Molecular Formula |
C26H33NO4 |
---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
cyclohexyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H33NO4/c1-3-16-30-22-15-8-7-12-19(22)24-23(26(29)31-18-10-5-4-6-11-18)17(2)27-20-13-9-14-21(28)25(20)24/h7-8,12,15,18,24,27H,3-6,9-11,13-14,16H2,1-2H3 |
InChI Key |
PSRPUAWXJUWDPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C |
Origin of Product |
United States |
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